molecular formula C9H10ClN3O2S B1310357 4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride CAS No. 20032-79-5

4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride

Cat. No.: B1310357
CAS No.: 20032-79-5
M. Wt: 259.71 g/mol
InChI Key: DFIODGCHCAEPDI-UHFFFAOYSA-N
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Description

4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride is a heterocyclic compound that contains a thiadiazole ring fused with a benzene ring. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both amino and carboxyethyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride typically involves the reaction of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions. One common method includes the use of sulfamic acid as a catalyst to facilitate the formation of the thiadiazole ring . The reaction conditions often require heating and the use of solvents such as acetic acid to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multistep process that includes the preparation of intermediate compounds followed by their cyclization to form the thiadiazole ring. The use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxyethyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted aromatic compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride involves its interaction with specific molecular targets in biological systems. The amino and carboxyethyl groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The thiadiazole ring can also participate in electron transfer reactions, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride is unique due to the presence of both amino and carboxyethyl groups, which enhance its reactivity and potential for forming diverse chemical derivatives. Its fused thiadiazole-benzene ring structure also contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

2-amino-3-(2,1,3-benzothiadiazol-4-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S.ClH/c10-6(9(13)14)4-5-2-1-3-7-8(5)12-15-11-7;/h1-3,6H,4,10H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIODGCHCAEPDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424941
Record name 4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20032-80-8, 20032-79-5
Record name 2,1,3-Benzothiadiazole-4-propanoic acid, α-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20032-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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